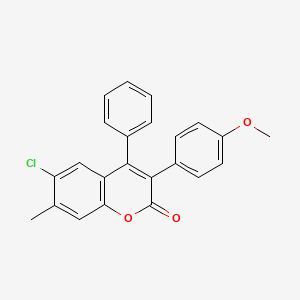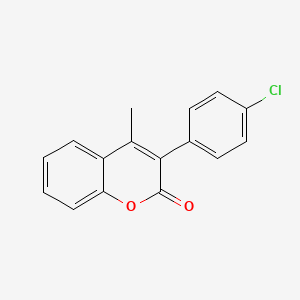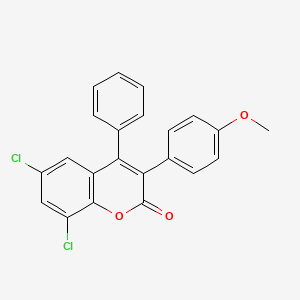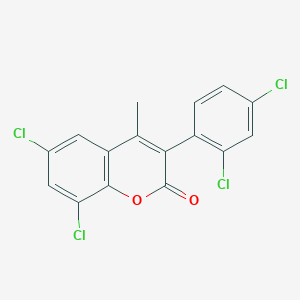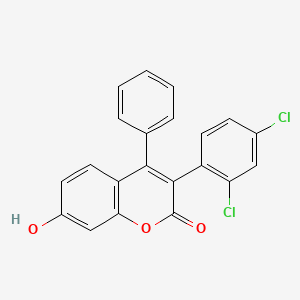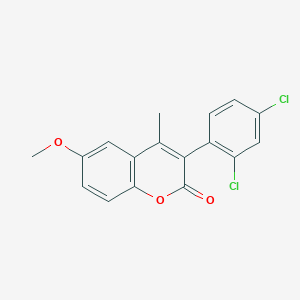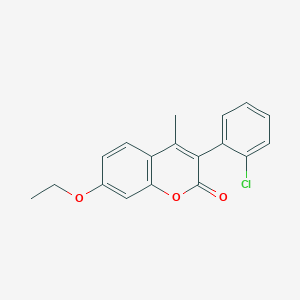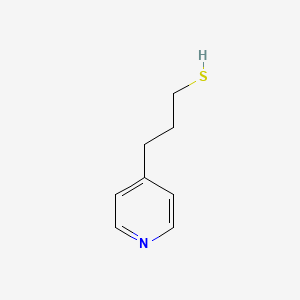
4-Pyridinepropanethiol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Neurological Disorders
4-Pyridine derivatives, like 4-aminopyridine, have been investigated for their potential benefits in neurological disorders such as multiple sclerosis. Clinical trials revealed that these compounds might improve symptoms by enhancing synaptic transmission and increasing skeletal muscle twitch tension, rather than directly affecting demyelinated axons (Smith, Felts, & John, 2000).
2. Plant Growth Research
In plant physiology research, 4-pyridine derivatives are utilized as growth retardants. They offer insights into the regulation of terpenoid metabolism concerning phytohormones and sterols, which are related to cell division, elongation, and senescence (Grossmann, 1990).
3. Organic Compound Synthesis
4-Pyridinepropanethiol and its derivatives play a role in the synthesis of various organic compounds. For example, pyrrolidines, important in medicine and industry, can be synthesized through reactions involving pyridine derivatives (Żmigrodzka et al., 2022).
4. Chemical Synthesis and Functionalization
Pyridines, including 4-pyridine derivatives, are crucial in various chemical synthesis processes. They are used to create a wide array of medicinally relevant compounds and are involved in diverse chemical reactions, including C–O, C–S, C–N, and C–C bond formations (Dolewski, Hilton, & McNally, 2017).
5. Radioprotective Research
Research into pyridine derivatives, including this compound, has explored their potential as radioprotective agents. Though showing some radioprotective action, they were found to be less effective compared to other pyridine derivatives (Barnes, Fatôme, Jones, & Murray, 1988).
6. Pharmaceutical Research
4-Pyridine derivatives have been evaluated for their cognitive-enhancing properties, showing positive effects in models of cognitive enhancement and anxiolytic activity (Lin et al., 1997).
7. Catalysis in Organic Reactions
Pyridines, including this compound derivatives, are used in catalytic processes for organic reactions. They play a role in the methylation of aromatic rings, essential for drug discovery and organic chemistry (Grozavu et al., 2020).
8. Environmental Research
This compound derivatives have been investigated for environmental applications, such as the degradation of pyridine in drinking water using dielectric barrier discharge systems (Li et al., 2017).
9. Biological and Medicinal Applications
Pyridinium salts, derived from pyridines, have diverse applications in biology and medicine, including roles as antimicrobials, anticancer agents, and in gene delivery (Sowmiah et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole .
Mode of Action
Thiol groups in organic compounds are known to participate in various chemical reactions, acting as reducing agents or forming disulfide bonds . The pyridine ring could potentially interact with biological targets through pi stacking or hydrogen bonding .
Biochemical Pathways
The specific biochemical pathways affected by 4-Pyridinepropanethiol are currently unknown due to the lack of research on this compound. Pyridine derivatives are involved in numerous biochemical processes, including nucleotide synthesis and metabolism .
Pharmacokinetics
The presence of the thiol group may influence its absorption and distribution, as thiols are known to readily form disulfide bonds, which could affect the compound’s bioavailability .
Result of Action
Based on its structural features, it could potentially participate in redox reactions or form disulfide bonds, which could have various effects on cellular function .
Action Environment
The action of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other reactive species. For example, the reactivity of the thiol group could be influenced by the pH of the environment .
Eigenschaften
IUPAC Name |
3-pyridin-4-ylpropane-1-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NS/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSFQTWZHNUXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


